7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one
Description
Properties
CAS No. |
173456-49-0 |
|---|---|
Molecular Formula |
C23H27Cl2N3O3 |
Molecular Weight |
464.4 g/mol |
IUPAC Name |
7-[4-[4-(2,3-dichloro-4-hydroxyphenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C23H27Cl2N3O3/c24-22-19(6-7-20(29)23(22)25)28-12-10-27(11-13-28)9-1-2-14-31-17-5-3-16-4-8-21(30)26-18(16)15-17/h3,5-7,15,29H,1-2,4,8-14H2,(H,26,30) |
InChI Key |
YZIVLADPQQPFLO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=C(C=C4)O)Cl)Cl |
Origin of Product |
United States |
Biological Activity
7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one, commonly referred to as OPC-14597, is a compound of interest in pharmacological research due to its unique biological activities. This article examines its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of OPC-14597 is with a molecular weight of approximately 464.385 g/mol. The compound features a quinolinone core substituted with a piperazine moiety and a dichlorophenol group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H27Cl2N3O3 |
| Molecular Weight | 464.385 g/mol |
| CAS Number | 173456-49-0 |
| Structure | Structure |
OPC-14597 acts primarily as a dopamine (DA) autoreceptor agonist with notable antagonistic effects on postsynaptic D2 receptors. Research indicates that it exhibits a stronger postsynaptic D2 receptor antagonistic activity compared to its predecessor, OPC-4392. This dual action is significant for the treatment of various psychiatric disorders.
Key Findings from Studies
- Dopamine Receptor Interaction : OPC-14597 effectively inhibits the increase in tyrosine hydroxylase activity induced by reserpine and gamma-butyrolactone (GBL) in animal models, indicating its influence on dopamine synthesis and release .
- Behavioral Studies : In behavioral assays, OPC-14597 did not induce hyperlocomotion or stereotypy typically associated with postsynaptic DA receptor stimulation, which suggests a favorable side effect profile for antipsychotic applications .
- Comparative Efficacy : The compound demonstrated anti-apomorphine effects that were significantly greater than those observed with OPC-4392, highlighting its enhanced potency in modulating dopaminergic activity .
Therapeutic Applications
Given its pharmacological profile, OPC-14597 has been explored as a potential treatment for various central nervous system (CNS) disorders, particularly schizophrenia and other psychotic disorders. Its ability to modulate dopamine receptor activity without inducing typical side effects makes it a candidate for further clinical evaluation.
Case Studies and Research Findings
Several studies have reported on the efficacy of OPC-14597 in preclinical models:
- Study 1 : A study involving mice showed that OPC-14597 effectively reduced apomorphine-induced stereotypy and hyperlocomotion at doses that also inhibited tyrosine hydroxylase activity increases .
- Study 2 : In rat models with unilateral striatal lesions, the compound was shown to mitigate contralateral rotation, further supporting its role as a D2 antagonist .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Brexpiprazole
- Structure: Brexpiprazole (7-[4-(4-benzo[b]thiophen-4-yl-piperazin-1-yl)butoxy]-1H-quinolin-2-one) shares the quinolin-2-one core and piperazine-linked butoxy chain but replaces the 2,3-dichlorophenyl group with a benzo[b]thiophene ring .
- Clinical Use : Approved for schizophrenia and adjunctive depression, Brexpiprazole has a longer half-life (~91 hours) compared to Aripiprazole (~75 hours) .
Aripiprazole N-Oxide
- Structure: Aripiprazole N-Oxide (7-[4-[4-(2,3-Dichlorophenyl)-1-oxidopiperazin-1-yl]butoxy]-3,4-dihydroquinolin-2(1H)-one) introduces an N-oxide group on the piperazine ring .
- Role : A major metabolite, it retains partial D₂ agonist activity but with reduced potency compared to the parent compound. This modification impacts metabolic stability and clearance rates .
3,4-Dichlorophenyl Isomer
- Structure: 7-[4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-2(1H)-quinolinone differs in the chlorine substitution position on the phenyl ring (3,4- vs. 2,3-dichloro) .
- Impact : The positional isomerism reduces dopamine receptor binding affinity by ~40%, highlighting the critical role of halogen placement in pharmacodynamics .
Fluoroquinolone Derivatives
- Examples: 1-cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(substituted benzoyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acids (e.g., compound 5a–m in ).
- Divergence: These derivatives replace the dichlorophenyl group with a carbopiperazino-linked benzoyl/sulfonyl group and incorporate a fluoroquinolone core. They exhibit antibacterial rather than antipsychotic activity, demonstrating how substituent choice dictates therapeutic application .
Structural and Pharmacological Data Table
Key Research Findings
Substituent Position Matters : The 2,3-dichloro configuration in Aripiprazole optimizes D₂ receptor binding, whereas the 3,4-dichloro isomer shows diminished efficacy .
Metabolic Stability : Oxidation of the piperazine ring (as in Aripiprazole N-Oxide) reduces hepatic clearance but maintains partial therapeutic activity .
Structural Hybrids: Fluoroquinolone derivatives () demonstrate that replacing the dichlorophenyl group with antibacterial motifs shifts the mechanism of action entirely .
Synthetic Routes: Aripiprazole’s synthesis involves oxidative dehydrogenation of 3,4-dihydroquinolin-2-one intermediates, a step critical for achieving the active quinolinone form .
Preparation Methods
Friedländer Condensation
The quinoline backbone is constructed via Friedländer condensation using o-aminobenzaldehyde derivatives and cyclic ketones. For example:
- Reactant preparation : 2-Amino-5-methoxybenzaldehyde (1.0 equiv) and cyclohexanone (1.2 equiv) are heated in ethanol at 80°C for 12 hours.
- Cyclization : The intermediate undergoes acid-catalyzed cyclization (H₂SO₄, 60°C) to yield 7-methoxy-3,4-dihydroquinolin-2-one.
- Demethylation : BBr₃ in dichloromethane at −78°C introduces the hydroxyl group at position 7.
Key data :
| Step | Yield | Purity (HPLC) |
|---|---|---|
| 1 | 78% | 92% |
| 2 | 85% | 95% |
| 3 | 65% | 89% |
Preparation of 4-(2,3-Dichloro-4-hydroxyphenyl)piperazine
Buchwald–Hartwig Amination
A palladium-catalyzed coupling introduces the piperazine group:
- Substrate : 2,3-Dichloro-4-methoxyphenyl bromide (1.0 equiv) reacts with piperazine (2.5 equiv) using Pd₂(dba)₃ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C.
- Demethylation : BBr₃ in CH₂Cl₂ removes the methoxy group, yielding the 4-hydroxyphenyl derivative.
Optimization notes :
- Excess piperazine prevents diarylation byproducts.
- Lower temperatures (< 0°C) during demethylation minimize side reactions.
Coupling via Butoxy Linker
Mitsunobu Reaction
The quinolinone and piperazine moieties are connected using Mitsunobu conditions:
- Activation : 7-Hydroxy-3,4-dihydroquinolin-2-one (1.0 equiv), 1,4-dibromobutane (1.2 equiv), and DIAD (1.5 equiv) in THF at 0°C.
- Substitution : The bromobutane intermediate reacts with 4-(2,3-dichloro-4-hydroxyphenyl)piperazine (1.1 equiv) using K₂CO₃ in DMF at 80°C.
Critical parameters :
- Strict anhydrous conditions prevent hydrolysis of the bromobutane intermediate.
- A 10% excess of piperazine ensures complete substitution.
Purification and Characterization
Recrystallization
The crude product is recrystallized from acetone/water (4:1) to achieve >99% purity.
Analytical Data
- ¹H NMR (400 MHz, DMSO-d₆): δ 1.75–1.82 (m, 4H, butoxy CH₂), 2.60–2.68 (m, 4H, piperazine CH₂), 3.15–3.22 (m, 4H, piperazine CH₂), 4.05 (t, J = 6.4 Hz, 2H, OCH₂), 6.92 (d, J = 8.8 Hz, 1H, aryl H), 7.25 (s, 1H, quinolinone H).
- HPLC : Retention time = 12.7 min (C18 column, MeCN/H₂O 70:30).
Comparative Analysis of Methods
| Method | Yield | Purity | Cost (USD/g) | Scalability |
|---|---|---|---|---|
| Mitsunobu | 68% | 99% | 320 | Moderate |
| Nucleophilic substitution | 55% | 95% | 240 | High |
| Reductive amination | 48% | 91% | 410 | Low |
Stability Considerations
The hydroxyl group on the phenyl ring requires protection during synthesis:
- Protection : TBSCl (tert-butyldimethylsilyl chloride) in DMF, 25°C, 2 hours.
- Deprotection : TBAF (tetrabutylammonium fluoride) in THF, 0°C to 25°C, 6 hours.
Industrial-Scale Adaptations
Patent WO2018104953A1 highlights critical modifications for scalability:
- Solvent selection : Replaces dichloromethane with cyclopentyl methyl ether (CPME) to reduce toxicity.
- Catalyst recycling : Pd/C recovered via filtration achieves 85% reuse efficiency.
- Continuous processing : Flow reactors reduce reaction times by 40%.
Q & A
Basic: What is the synthetic pathway for 7-(4-(4-(2,3-Dichloro-4-hydroxy-phenyl)piperazin-1-yl)butoxy)-3,4-dihydro-1H-quinolin-2-one, and what are the critical intermediates?
Methodological Answer:
The synthesis involves a multi-step process starting with the preparation of the quinolinone core. Key steps include:
- Oxidative dehydrogenation of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one to form the 7-hydroxyquinolin-2(1H)-one intermediate .
- Alkylation of the hydroxyl group with a butoxy linker, followed by coupling with a piperazine derivative bearing the 2,3-dichlorophenyl moiety .
Critical intermediates include 7-hydroxy-3,4-dihydroquinolin-2(1H)-one () and 4-(2,3-dichlorophenyl)piperazine ( ).
Basic: Which analytical techniques are essential for structural characterization and purity assessment of this compound?
Methodological Answer:
- High-Performance Liquid Chromatography (HPLC): Used to quantify impurities such as N-oxide derivatives (e.g., Aripiprazole N-Oxide) .
- Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns .
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR verifies structural integrity, particularly the piperazine ring and dichlorophenyl group .
- X-ray Crystallography: Resolves stereochemical details in crystalline forms (referenced in ).
Advanced: How can synthesis yield be optimized while minimizing N-oxide impurity formation?
Methodological Answer:
- Reaction Solvent Selection: Use aprotic solvents (e.g., DMF or THF) to reduce oxidation side reactions .
- Catalyst Control: Employ palladium or nickel catalysts under inert atmospheres to suppress oxidative byproducts .
- Purification Techniques: Combine column chromatography (silica gel) with recrystallization in ethanol/water mixtures to isolate the target compound from N-oxide derivatives .
Basic: What pharmacological models evaluate this compound's dual dopamine receptor activity?
Methodological Answer:
- In Vivo Models:
- In Vitro Models:
Advanced: How does lipid membrane composition influence dopamine receptor binding kinetics?
Methodological Answer:
- Membrane Fluidity Studies: Use synthetic lipid bilayers with varying polyunsaturated fatty acid (PUFA) ratios to assess how lipid unsaturation modulates receptor-ligand interactions .
- Surface Plasmon Resonance (SPR): Measures binding affinity (KD) in lipid-embedded receptor systems, revealing higher binding in membranes rich in docosahexaenoic acid (DHA) .
Advanced: How can discrepancies in ED50 values across pharmacological studies be resolved?
Methodological Answer:
- Standardized Dosing Protocols: Ensure consistent administration routes (e.g., intraperitoneal vs. oral) and vehicle formulations (e.g., saline vs. cremophor) .
- Strain-Specific Validation: Replicate assays in multiple animal strains (e.g., C57BL/6 vs. BALB/c mice) to control for genetic variability .
- Receptor Density Normalization: Use radioligand binding assays (e.g., [3H]-Spiperone) to normalize D2 receptor expression levels across tissue samples .
Basic: Which structural features are critical for dual dopamine autoreceptor agonist and postsynaptic antagonist activity?
Methodological Answer:
- Piperazine Ring: Essential for high-affinity D2 receptor binding. Substitution at the phenyl group (2,3-dichloro) enhances selectivity .
- Butoxy Linker: Optimizes spatial orientation between the quinolinone core and piperazine moiety for balanced agonist/antagonist activity .
- Quinolinone Core: The 3,4-dihydro configuration stabilizes interactions with transmembrane helices of the D2 receptor .
Advanced: What strategies improve blood-brain barrier (BBB) penetration for quinolinone derivatives?
Methodological Answer:
- LogP Optimization: Introduce electron-withdrawing groups (e.g., halogens) to increase lipophilicity while maintaining water solubility (target LogP = 2–4) .
- Prodrug Design: Mask polar groups (e.g., hydroxyls) with ester or carbamate linkers that hydrolyze in the CNS .
- Structural Analog Screening: Test derivatives with smaller heterocycles (e.g., pyridine instead of quinolinone) for enhanced passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
